The compound [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate is a pharmaceutical intermediate primarily used in the synthesis of the antifungal agent Posaconazole. This compound features a unique structure that includes a triazole moiety, which is significant for its biological activity against fungal infections. The compound is classified under sulfonate esters and falls within the broader category of triazole derivatives, which are known for their antifungal properties.
The compound is derived from toluene-4-sulfonic acid and incorporates a difluorophenyl group along with a triazole ring. It is classified as a sulfonate ester due to the presence of the sulfonate group attached to a methylated oxolan structure. This classification is crucial as it influences the compound's reactivity and solubility characteristics, which are important for its application in medicinal chemistry.
The synthesis of this compound typically involves several key steps:
The synthesis may utilize various coupling agents such as dicyclohexylcarbodiimide or ethyl-(N,N-dimethylamino)inopylcarbodiimide to facilitate the formation of amide bonds during triazole introduction. Solvents used can range from polar aprotic solvents to alcohols, depending on the specific reaction conditions required for optimal yield and purity.
The molecular formula for this compound is , and it has a molecular weight of approximately 449.47 g/mol. The structural representation includes:
The compound exhibits chirality at the 5-position of the oxolan ring, denoted as (5R), which plays a role in its biological activity and interaction with biological targets.
This compound undergoes several chemical reactions relevant to its function as an intermediate:
Reactions are typically conducted under controlled conditions to prevent decomposition or side reactions, often monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity above 98%.
The mechanism of action for this compound primarily revolves around its role as an intermediate in synthesizing Posaconazole. Once formed, Posaconazole acts by inhibiting fungal ergosterol synthesis, leading to compromised cell membrane integrity in fungi.
Research indicates that compounds with similar structures exhibit effective antifungal activity against various pathogens, including Aspergillus and Candida species, making this intermediate crucial in developing effective treatments for immunocompromised patients.
This compound serves primarily as an intermediate in pharmaceutical synthesis, specifically in producing Posaconazole, which is used extensively for preventing invasive fungal infections in high-risk patients such as those undergoing chemotherapy or stem cell transplants. Its development has significantly impacted medical treatments related to fungal infections, highlighting its importance in pharmaceutical research and development.
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 471-84-1
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: